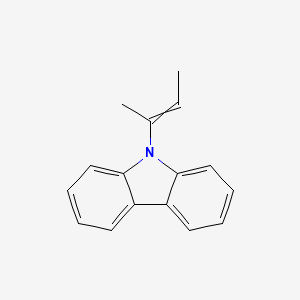
9H-Carbazole, 9-(methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-(methyl-1-propenyl)- is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of a methyl-1-propenyl group attached to the nitrogen atom of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-(methyl-1-propenyl)- typically involves the alkylation of carbazole. One common method is the reaction of carbazole with methyl-1-propenyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride or aluminum chloride may be employed to improve the efficiency of the alkylation reaction .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 9-(methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: 9H-Carbazole, 9-(methylpropyl)-.
Substitution: Various substituted carbazole derivatives depending on the substituent introduced.
Scientific Research Applications
9H-Carbazole, 9-(methyl-1-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(methyl-1-propenyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole, 9-methyl-: Similar in structure but lacks the propenyl group, leading to different chemical and biological properties.
1-Methyl-9H-carbazole: Another derivative with a methyl group at a different position, resulting in distinct reactivity and applications.
Uniqueness
9H-Carbazole, 9-(methyl-1-propenyl)- is unique due to the presence of the methyl-1-propenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25495-82-3 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
9-but-2-en-2-ylcarbazole |
InChI |
InChI=1S/C16H15N/c1-3-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h3-11H,1-2H3 |
InChI Key |
JGLAFFHWKBXNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


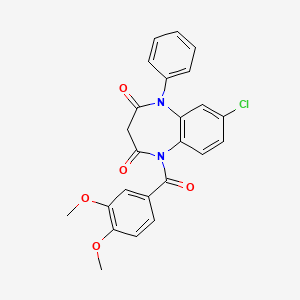
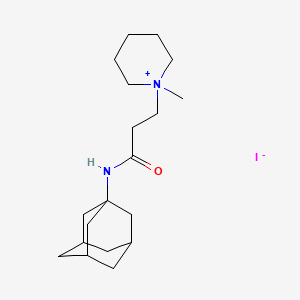
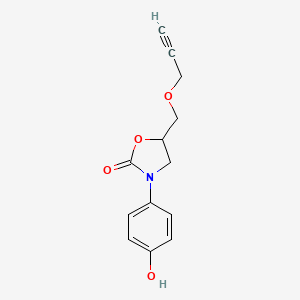
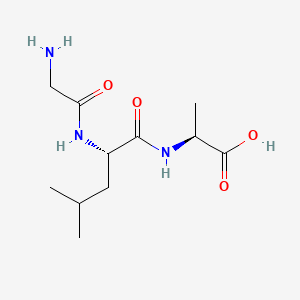
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
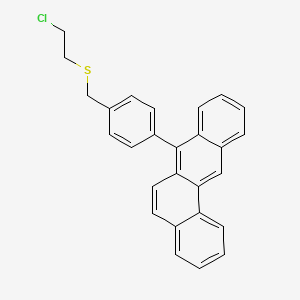
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
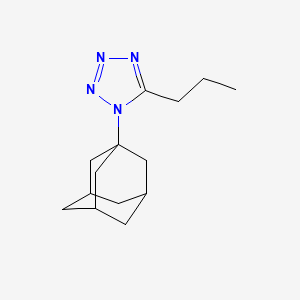
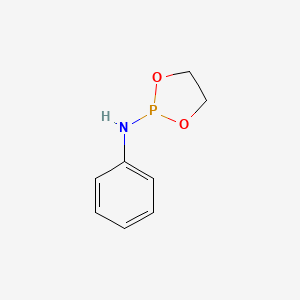
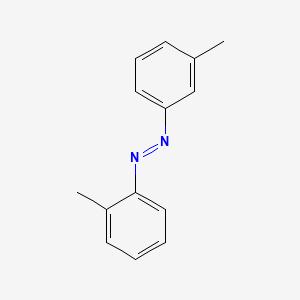
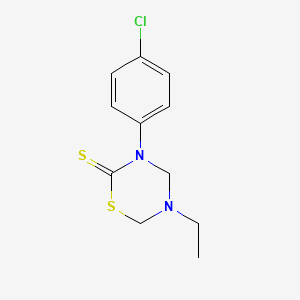

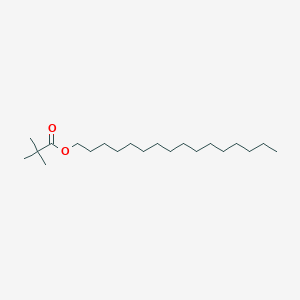
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
